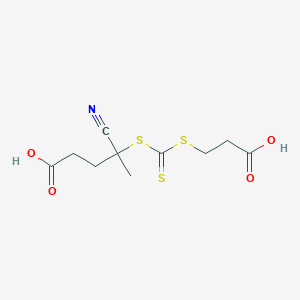
2-Chloromethyl-4-fluoro-phenylisocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloromethyl-4-fluoro-phenylisocyanate (CMFPI) is an organic compound belonging to the class of isocyanates, which are organic compounds that contain the isocyanate functional group. It is a colorless, volatile liquid with a pungent odor. CMFPI is used in a variety of industrial processes, including the synthesis of pharmaceuticals, pesticides, and other organic compounds. It is also used in the synthesis of polyurethanes, and as a catalyst in the production of polymers.
Mécanisme D'action
The mechanism of action of 2-Chloromethyl-4-fluoro-phenylisocyanate involves the formation of an intermediate compound, which is then converted into the desired product. The intermediate compound is typically an isocyanate, which is then reacted with a nucleophile, such as an alcohol or an amine, to form the desired product.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, as well as to induce apoptosis in certain cell lines. It has also been found to have an anti-inflammatory effect, and to be an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2).
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloromethyl-4-fluoro-phenylisocyanate has a number of advantages for use in laboratory experiments. It is a volatile liquid, which makes it easy to handle and store. It is also relatively inexpensive and readily available. The main limitation of this compound is that it is toxic and should only be handled with appropriate safety precautions.
Orientations Futures
The use of 2-Chloromethyl-4-fluoro-phenylisocyanate in scientific research has only just begun, and there are a number of potential future directions for its use. These include its use in the synthesis of new pharmaceuticals, pesticides, and other organic compounds. It could also be used as a catalyst in the production of polymers, and as a reagent in the synthesis of polyurethanes. In addition, its anti-inflammatory and enzyme-inhibiting properties could be further explored, potentially leading to the development of new drugs and treatments. Finally, its ability to induce apoptosis could be further investigated, potentially leading to the development of new cancer treatments.
Méthodes De Synthèse
2-Chloromethyl-4-fluoro-phenylisocyanate is typically synthesized by the reaction of an alkyl halide with an amine in the presence of an acid catalyst. The reaction of an alkyl halide with an amine produces a nitrogen-containing compound, which is then reacted with a fluorine compound to form this compound. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or acetonitrile (CH3CN).
Applications De Recherche Scientifique
2-Chloromethyl-4-fluoro-phenylisocyanate has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as piperazines, quinolines, and thioamides. It has also been used in the synthesis of polymers and polyurethanes, as well as in the production of pharmaceuticals, pesticides, and other organic compounds.
Propriétés
IUPAC Name |
2-(chloromethyl)-4-fluoro-1-isocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO/c9-4-6-3-7(10)1-2-8(6)11-5-12/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNOAQAGODKQBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CCl)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amido}(p-cymene)(pyridine)ruthenium(II) B(C6F5)4, 97%,](/img/structure/B6308518.png)
amido}(p-cymene)(pyridine)ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6308526.png)


![3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride](/img/structure/B6308553.png)
![6-Bromo-4-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B6308558.png)
![4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B6308562.png)

![1,1-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylic acid](/img/structure/B6308574.png)

![3-Bromo-5,5-dimethyl-4H,5H,6H-pyrrolo[1,2-b]pyrazole](/img/structure/B6308588.png)


![8-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B6308612.png)